Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

PPARγ agonism Transactivation assay Azaspiro TZD

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034236-27-4) is a synthetic heterocyclic small molecule characterized by a thiazolidine-2,4-dione (TZD) core N3-substituted with an azetidine ring that bears an (naphthalen-1-yl)acetyl group. The compound belongs to the broader thiazolidinedione class, which is historically associated with peroxisome proliferator-activated receptor γ (PPARγ) modulation, but its distinct sp³-rich azetidine linker and bulky lipophilic naphthalene substituent differentiate it structurally from the benzylidene-substituted TZD prototypes such as rosiglitazone and pioglitazone.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 2034236-27-4
Cat. No. B2680486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034236-27-4
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O
InChIInChI=1S/C18H16N2O3S/c21-16(8-13-6-3-5-12-4-1-2-7-15(12)13)19-9-14(10-19)20-17(22)11-24-18(20)23/h1-7,14H,8-11H2
InChIKeyOSHRVWOWOGDAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034236-27-4) – Structural Identity and Class Context for Targeted Procurement


3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034236-27-4) is a synthetic heterocyclic small molecule characterized by a thiazolidine-2,4-dione (TZD) core N3-substituted with an azetidine ring that bears an (naphthalen-1-yl)acetyl group [1]. The compound belongs to the broader thiazolidinedione class, which is historically associated with peroxisome proliferator-activated receptor γ (PPARγ) modulation, but its distinct sp³-rich azetidine linker and bulky lipophilic naphthalene substituent differentiate it structurally from the benzylidene-substituted TZD prototypes such as rosiglitazone and pioglitazone [2]. As a research-use-only chemical supplied for in vitro exploration, it represents a specific chemotype for probing PPARγ partial agonism or non-PPARγ targets that demand the azetidine–naphthalene architecture rather than the canonical TZD pharmacophore [1][2]. Prospective buyers should evaluate this compound on the basis of its unique scaffold topology, which cannot be replicated by generic TZD analogs, as detailed in the evidence sections below.

Why Generic TZD Analogs Cannot Replace 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione in Mechanistic Investigations


Thiazolidine-2,4-diones are frequently treated as interchangeable PPARγ-activating cores, but for the chemotype exemplified by CAS 2034236-27-4, the azetidine spacer and the (naphthalen-1-yl)acetyl appendage impose binding-site constraints and physicochemical properties that cannot be recapitulated by simple N-substituted TZDs or by benzylidene-bearing glitazones [1][2]. In the class-level study by Shukla et al., a naphthalene-attached TZD derivative (compound 3V, a 4-(5-(naphthalen-1-ylmethylene)-2,4-dioxothiazolidin-3-yl)benzoic acid) exhibited a docking score of –31.7 kJ/mol against PPARγ versus –19.9 kJ/mol for rosiglitazone, underscoring the quantitative impact of naphthalene topology on target engagement [2]. The azetidine ring in CAS 2034236-27-4 further introduces conformational restriction and a distinct vector angle to the TZD scaffold, which directly affects selectivity and potency profiles measured in cellular assays, as shown in Section 3. Selecting a conventional TZD or a different naphthalene-TZD hybrid without the azetidine linker will therefore lead to divergent biological readouts [1]. Procurement decisions must align the specific scaffold with the intended molecular interaction to avoid confounding structure-activity relationship (SAR) interpretations.

Quantitative Differential Evidence for 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione vs. Comparator TZDs


PPARγ Cellular Agonist Activity: CAS 2034236-27-4 Exhibits a Distinct EC50 Window Relative to Full Glitazone Agonists

In a cellular transactivation assay using mouse PPARγ expressed in HEK293 cells and a Gal4-reporter system, CAS 2034236-27-4 showed an EC50 value of 2.30 × 10³ nM (2.3 μM) [1]. This potency is 23-fold weaker than rosiglitazone (EC50 ~ 0.1 μM) and 7-fold weaker than pioglitazone (EC50 ~ 0.3 μM) when measured under comparable PPARγ-Gal4 conditions, positioning the compound as a low-potency, potentially partial agonist within the TZD class [2]. The attenuated agonism may result from the azetidine-induced conformational bias that limits full helix 12 stabilization, a feature mechanistically distinct from the full glitazone pharmacophore [1][2].

PPARγ agonism Transactivation assay Azaspiro TZD

Computational Docking Score Differential: Naphthalene-TZD Hybrids Surpass Rosiglitazone in PPARγ Binding Energy Prediction

Although direct docking data for CAS 2034236-27-4 are not publicly available, a closely related analog in the Shukla et al. series—compound 3V, a 4-(5-(naphthalen-1-ylmethylene)-2,4-dioxothiazolidin-3-yl)benzoic acid—produced a docking score of –31.7 kJ/mol against PPARγ, compared to –19.9 kJ/mol for rosiglitazone under identical FlexX docking conditions [1]. This 11.8 kJ/mol improvement indicates that the naphthalene moiety engages additional hydrophobic contacts within the PPARγ ligand-binding pocket, a feature structurally conserved in CAS 2034236-27-4. The azetidine ring in the target compound further enforces a distinct exit vector that is absent in the aliphatic or benzylidene linkers of compound 3V or rosiglitazone, thereby creating a differentiated binding mode [1][2].

Molecular docking PPARγ binding Thiazolidinedione SAR

PPARγ-Associated Hepatotoxicity Risk Profile: Thiazolidine-2,4-dione Derivatives Bearing Naphthalene Showed Preserved Pancreatic Integrity in Diabetic Rat Models

In the Shukla et al. study, the TZD derivatives containing the naphthylmethylene substituent (compounds 3T–3V) were evaluated for hepatotoxicity by measuring serum transaminase levels and examining pancreatic tissue integrity in alloxan-induced diabetic rats [1]. While rosiglitazone is associated with idiosyncratic hepatotoxicity in a subset of patients, the naphthalene-bearing TZD compounds in this study did not elevate liver enzymes and maintained normal pancreatic histology at doses that achieved blood-glucose lowering superior to rosiglitazone [1]. The target compound CAS 2034236-27-4 shares the naphthalene-TZD architecture but replaces the methylene linker with an acetyl-azetidine spacer, which may further reduce metabolic activation liability; however, direct toxicity data for CAS 2034236-27-4 are not yet reported, so this evidence remains class-level inference [1][2].

Hepatotoxicity In vivo safety Naphthalene-TZD

Synthetic Accessibility and Purity Availability: Comparable to Other Azetidine-TZD Research Compounds but with Structurally Defined Naphthalene Motif

CAS 2034236-27-4 is commercially available from multiple research-chemical suppliers with typical purity of 95% (HPLC), a standard consistent with other azetidine-TZD derivatives such as 3-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798540-42-7) and 3-(1-(4-bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034425-07-3) [1]. The synthetic route involves condensation of naphthalene-1-acetic acid with azetidin-3-amine followed by cyclization with thiazolidine-2,4-dione, a three-step sequence that benefits from the commercial availability of the key starting materials naphthalene-1-acetic acid and azetidin-3-amine, unlike some custom-synthesized TZD hybrids that require multistep de novo synthesis of the central linker . The molecular formula is C₁₈H₁₆N₂O₃S with a molecular weight of 340.4 g/mol, making it a relatively small and cost-effective probe for SAR studies.

Synthesis Procurement Chemical purity

Optimal Research Application Scenarios for 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Quantitative Evidence


PPARγ Partial Agonism and Biased Signaling Studies

With an EC50 of 2.3 μM in cellular PPARγ transactivation assays [1], CAS 2034236-27-4 is best suited for profiling partial agonism or biased signaling pathways where full activation by rosiglitazone (EC50 ~0.1 μM) would be excessive and mask nuanced regulation of PPARγ cofactor recruitment. The azetidine-mediated conformational constraint may selectively stabilize a conformation that favors co-repressor interaction over co-activator binding, a hypothesis testable with this molecule but not with flat-TZD full agonists [1][2].

TZD Scaffold Diversification and SAR Expansion

The naphthalene-azetidine motif is under-represented in commercial screening collections. The compound fills a gap in kinase-annotated libraries and PPAR-focused sets, offering a sp³-enriched, conformationally restricted vector that is distinct from the planar benzylidene-TZDs (such as compound 3V from Shukla et al., 2020) [1]. This makes it appropriate for the construction of focused libraries aimed at exploring the azetidine-linker SAR around naphthyl-TZD PPAR ligands, a region that is relatively under-explored in academic and industrial chemical biology [1][2].

In Vivo Diabetes Models with Reduced Hepatotoxic Confounders

Class-level evidence from Shukla et al. (2020) demonstrates that naphthalene-substituted TZDs maintain normoglycemic efficacy in alloxan-induced diabetic rats without elevating liver transaminases, in contrast to rosiglitazone [1]. Although direct in vivo data for CAS 2034236-27-4 are not yet available, procurement is indicated for investigators designing chronic dosing studies where TZD pharmacology is desired but hepatic toxicity must be minimized to avoid confounding effects [1][2].

Benchmarking for Azetidine-TZD Physicochemical and Permeability Profiling

The combination of a logP-modulating naphthalene group and a basic azetidine nitrogen (pKa ~8–9) creates a unique physicochemical profile relative to neutral TZDs like pioglitazone. Procurement of CAS 2034236-27-4 enables parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies that benchmark the effect of an ionizable azetidine ring on TZD membrane transport, providing data not obtainable from neutral or permanently charged comparator TZDs [1][2].

Quote Request

Request a Quote for 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.